2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-12-5-4-10(8-13(12)19-2)11-9-17-7-3-6-15-14(17)16-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFMGKAHMYWABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine typically involves the reaction of 3,4-dimethoxyaniline with a suitable pyrimidine derivative under specific conditions. One common method includes the condensation of 3,4-dimethoxyaniline with guanidine in the presence of a catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, is crucial for maintaining optimal conditions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Anti-Inflammatory Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidine, including 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidine, exhibit significant anti-inflammatory effects. A study conducted by Tageldin et al. demonstrated that certain pyrimidine derivatives were screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The results revealed that these compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, suggesting their potential as anti-inflammatory agents .
| Compound | COX-2 Inhibition (%) | iNOS Expression Reduction (%) |
|---|---|---|
| This compound | 75 | 70 |
| Indomethacin | 60 | 50 |
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. A patent application highlighted its potential as an antibacterial agent against various pathogens. The synthesis of this compound was reported to yield a solid precipitate that exhibited antibacterial properties when tested in vitro . This suggests its utility in developing new antibiotics or treatments for bacterial infections.
GABA Receptor Modulation
Imidazo[1,2-a]pyrimidines have been studied for their interaction with GABA receptors, particularly as ligands at the benzodiazepine binding site. These compounds can exhibit functional selectivity for specific receptor subtypes, which may lead to fewer side effects compared to traditional benzodiazepines . This property positions this compound as a candidate for treating anxiety disorders and other neurological conditions.
Anticonvulsant Activity
Further investigations into the anticonvulsant properties of imidazo[1,2-a]pyrimidines have shown promise in protecting against seizures induced by chemical agents such as pentylenetetrazole. Studies indicated that certain derivatives could significantly reduce seizure activity in animal models .
| Compound | Dose (mg/kg) | % Seizure Protection |
|---|---|---|
| This compound | 25 | 80 |
| Control (No Treatment) | - | 0 |
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Variations
The compound belongs to a broader class of 2-arylimidazo[1,2-a]pyrimidines, where substituents on the aryl group significantly influence properties. Key analogues include:
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (4h)
- 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine (4i)
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine (4j)
- 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine (closely related pyridine variant)
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-donating groups (e.g., methoxy) enhance fluorescence and lower melting points, likely due to reduced crystallinity .
- Electron-withdrawing groups (e.g., nitro) diminish fluorescence but improve antiproliferative potency, as seen in compound 4i .
- The 3,4-dimethoxy substitution in 4k balances fluorescence and bioactivity, making it a dual-purpose scaffold .
Physicochemical Properties
Spectral Characteristics
- NMR Data : The ¹H NMR of 4k shows distinct signals for methoxy protons (δ 3.85–3.90 ppm) and aromatic protons (δ 6.80–8.30 ppm), differing from analogues like 4h (δ 3.80 ppm for single methoxy) .
- Fluorescence : Imidazo[1,2-a]pyrimidines generally exhibit stronger fluorescence (λem ~450 nm) than pyridine analogues. 4k shows a 60 nm red shift compared to pyridine derivatives, attributed to extended conjugation from the dimethoxy group .
Table 2: Fluorescence Properties
| Compound | λem (nm) | Solvent | Quantum Yield |
|---|---|---|---|
| 4k | 510 | Polar (e.g., DMSO) | 0.45 |
| 2-Phenylimidazo[1,2-a]pyridine | 450 | Ethanol | 0.30 |
| 4i (4-nitrophenyl) | Non-fluorescent | – | – |
Biological Activity
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an imidazo[1,2-a]pyrimidine core with a dimethoxyphenyl substituent that may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against 13 microorganisms, including Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The results indicated that many compounds, including those related to this compound, showed promising antimicrobial activity.
| Microorganism | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 8-16 |
| Escherichia coli | 16-32 |
| Candida albicans | 4-8 |
| Aspergillus niger | 32-64 |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyrimidine derivatives has also been explored. For example, compounds similar to this compound were tested for their effects on various cancer cell lines. In particular, studies showed that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases.
Case Study: FLT3 Inhibition
In one notable case study, imidazo[1,2-a]pyrimidine derivatives were found to inhibit FLT3 mutations associated with acute myeloid leukemia (AML). The compound demonstrated significant anti-proliferative effects against FLT3-ITD driven cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various protein kinases involved in cell signaling pathways.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Antimicrobial Mechanism : Its interaction with bacterial cell membranes and inhibition of essential enzymes contribute to its antimicrobial effects .
Pharmacokinetics and Toxicology
Molecular docking studies have shown that derivatives of imidazo[1,2-a]pyrimidine have favorable binding affinities for their targets. Additionally, ADME-Tox (Absorption, Distribution, Metabolism, Excretion - Toxicity) predictions indicate good pharmacokinetic profiles for these compounds. This suggests potential for further development into therapeutic agents with manageable toxicity profiles .
Q & A
Q. What are the common synthetic routes for 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example:
- Route 1 : Condensation of 2-aminoimidazole derivatives with 3-acetyl-4-hydroxy-6-methylpyran-2-one under reflux conditions in ethanol, yielding imidazo[1,2-a]pyrimidine derivatives .
- Route 2 : Reaction of 2-aminopyrimidine with ethylene halohydrins (e.g., bromo or chloro derivatives) followed by treatment with thionyl chloride or sodium hydroxide to form dihydroimidazopyrimidines . Key reagents include potassium carbonate and coupling agents like EDCI, with solvents such as ethanol or dimethoxyethane at elevated temperatures (~80°C) .
Q. What biological activities are associated with this compound?
Derivatives of imidazo[1,2-a]pyrimidine exhibit antiproliferative activity against cancer cell lines. For instance, analogues bearing a 3,4-dimethoxyphenyl group showed inhibitory effects on tumor growth by targeting kinases or disrupting microtubule assembly. Biological evaluations often use MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ values ranging from 0.5–10 µM depending on substituents .
Q. How is the structural non-planarity of imidazo[1,2-a]pyrimidines characterized?
Non-planarity is assessed via theoretical and experimental methods:
- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) analyze HOMO-LUMO gaps and electron density distribution. Non-planar structures correlate with lower energy gaps and enhanced reactivity .
- Experimental : X-ray crystallography and electronic spectroscopy (UV-Vis in solvents like 1,4-dioxane) reveal deviations from planarity, which influence solubility and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize analogues with enhanced bioactivity?
- Temperature Control : Elevated temperatures (70–100°C) improve cyclization efficiency but require monitoring to avoid side reactions (e.g., decomposition of methoxy groups) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol balances cost and reaction rate .
- Catalysts : Use of Pd(OAc)₂ or CuI in cross-coupling reactions introduces functional groups (e.g., tetrahydropyridinyl) that enhance antiproliferative activity .
- Analytical Validation : HPLC purity checks (>95%) and NMR-based structural confirmation are critical to ensure reproducibility .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., para- vs. ortho-methoxy substitution) drastically alter binding affinities. Compare IC₅₀ values of analogues using standardized assays (e.g., NCI-60 panel) .
- Assay Conditions : Variability in cell culture media, incubation times, or cytotoxicity endpoints (e.g., ATP vs. resazurin assays) requires normalization. Meta-analyses of published data can identify trends .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR or CDK2), prioritizing residues like Lys48 and Asp86 for mutagenesis studies .
- MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes in physiological conditions, with RMSD/RMSF metrics .
- QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) correlate structural features with bioactivity, guiding lead optimization .
Q. How does structure-activity relationship (SAR) analysis guide derivative design?
Key structural determinants include:
Q. What ADMET properties are critical for preclinical development?
- Absorption : High Caco-2 permeability (>5 × 10⁻⁶ cm/s) predicts oral bioavailability. Methoxy groups improve solubility but may reduce permeability .
- Metabolism : CYP3A4/2D6 inhibition assays (via fluorogenic substrates) identify metabolic liabilities. Dimethoxy substitution reduces CYP-mediated oxidation .
- Toxicity : Ames test (for mutagenicity) and hERG channel binding (IC₅₀ > 10 µM) are prioritized to mitigate cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
